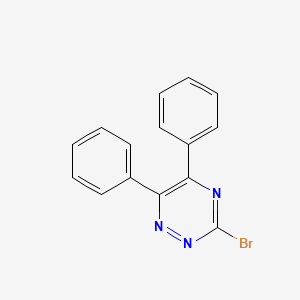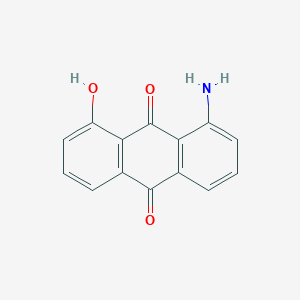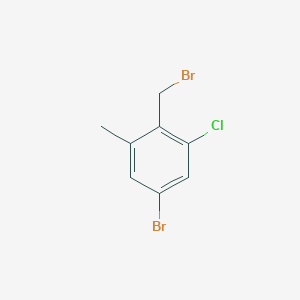
5-Bromo-2-(bromomethyl)-1-chloro-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(bromomethyl)-1-chloro-3-methylbenzene: is an organic compound with the molecular formula C8H7Br2Cl It is a derivative of benzene, where the benzene ring is substituted with bromine, bromomethyl, chlorine, and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(bromomethyl)-1-chloro-3-methylbenzene typically involves the bromination of 2-(bromomethyl)-1-chloro-3-methylbenzene. The process can be carried out using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The process involves the use of automated reactors and precise control of temperature, pressure, and reactant flow rates.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 5-Bromo-2-(bromomethyl)-1-chloro-3-methylbenzene can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted benzene derivatives.
Oxidation Products: Benzoic acid derivatives.
Reduction Products: Methyl-substituted benzene derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-2-(bromomethyl)-1-chloro-3-methylbenzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of biologically active molecules. It can be used in the development of new drugs with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: The compound is utilized in the production of specialty chemicals and materials. It is also used in the synthesis of polymers and resins with specific properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(bromomethyl)-1-chloro-3-methylbenzene depends on its application. In organic synthesis, it acts as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The bromine and chlorine atoms on the benzene ring make it highly reactive towards nucleophiles, facilitating various chemical transformations.
Comparaison Avec Des Composés Similaires
5-Bromo-2-chlorotoluene: Similar structure but lacks the bromomethyl group.
2-Bromo-5-chloromethylbenzene: Similar structure but with different substitution pattern.
1-Bromo-2-chloro-4-methylbenzene: Similar structure but with different positions of substituents.
Uniqueness: 5-Bromo-2-(bromomethyl)-1-chloro-3-methylbenzene is unique due to the presence of both bromine and chlorine atoms along with a bromomethyl group on the benzene ring. This combination of substituents provides distinct reactivity and makes it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C8H7Br2Cl |
|---|---|
Poids moléculaire |
298.40 g/mol |
Nom IUPAC |
5-bromo-2-(bromomethyl)-1-chloro-3-methylbenzene |
InChI |
InChI=1S/C8H7Br2Cl/c1-5-2-6(10)3-8(11)7(5)4-9/h2-3H,4H2,1H3 |
Clé InChI |
HHOBRDPYWYAGLB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1CBr)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


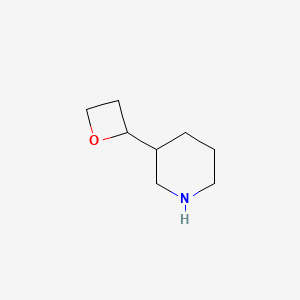
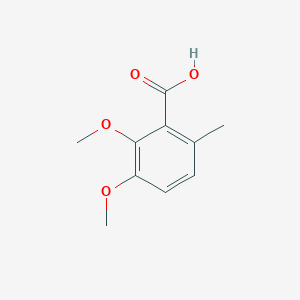
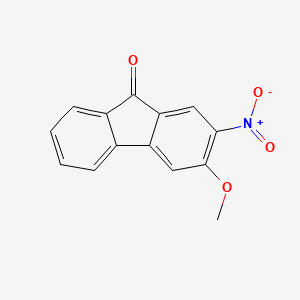

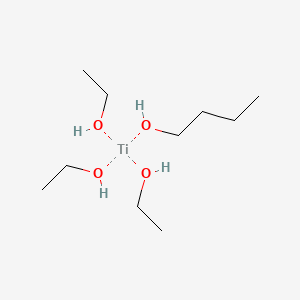
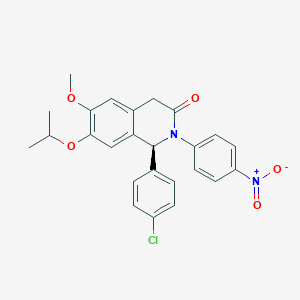
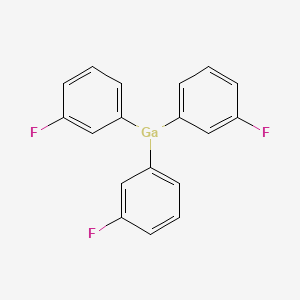
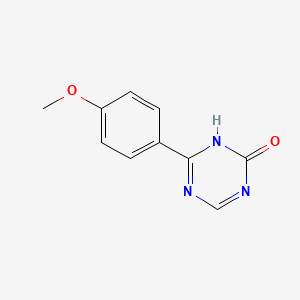
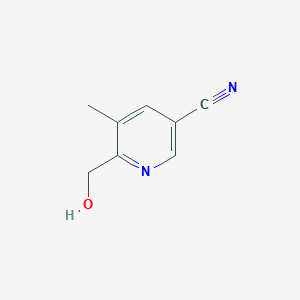

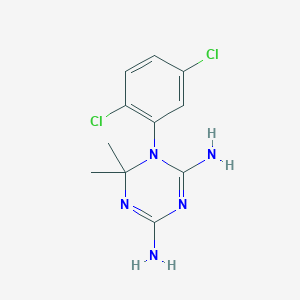
![7-Bromo-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13138874.png)
